molecular formula C7H9NO B1265707 3-Amino-4-methylphenol CAS No. 2836-00-2

3-Amino-4-methylphenol

Cat. No.: B1265707
CAS No.: 2836-00-2
M. Wt: 123.15 g/mol
InChI Key: NUNAWQZKZVVELQ-UHFFFAOYSA-N
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Description

3-Amino-4-methylphenol is an organic compound with the molecular formula C7H9NO. It is a derivative of phenol, where an amino group is substituted at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Synthetic Routes and Reaction Conditions:

    Nitrosation and Reduction: One common method involves the nitrosation of m-cresol followed by hydrogenation reduction. The nitrosation reaction uses aqueous sodium hydroxide, sodium nitrite, and hydrochloric acid at temperatures between -5°C to 15°C.

    Azo-Compound Reduction: Another method involves the reduction of azo compounds or 4-nitro-3-methylphenol.

Industrial Production Methods:

    Hydrogenation Reduction: Industrially, this compound is produced by the hydrogenation reduction of nitroso compounds using catalysts like platinum or palladium.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Hydrogen gas in the presence of catalysts like platinum or palladium.

    Substitution Reagents: Nucleophiles such as halides or amines.

Major Products:

    Oxidation Products: Various quinones and other oxidized derivatives.

    Reduction Products: Amino derivatives and other reduced forms.

    Substitution Products: Halogenated or aminated phenols.

Scientific Research Applications

Organic Synthesis

3-Amino-4-methylphenol is primarily utilized in the synthesis of various organic compounds, particularly dyes. It serves as a precursor for producing hair dyes and other colorants due to its chromophoric properties. The compound can undergo various chemical reactions such as condensation and oxidation to yield valuable products .

Biological Research

This compound has been explored for its biological activities, including:

  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which can help mitigate oxidative stress within biological systems.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity of its derivatives, indicating its usefulness in developing antibacterial agents .

Pharmaceutical Applications

Derivatives of this compound are being investigated for their therapeutic potential. This includes studies on its effects on cellular mechanisms and potential applications in treating oxidative stress-related diseases .

Dye Manufacturing

The compound is widely used in the dye industry for producing synthetic dyes. Its ability to form stable colored complexes makes it a preferred choice for various applications in textiles and hair coloring products .

Chemical Intermediates

This compound acts as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis highlights its importance in industrial chemistry .

Toxicity and Safety Considerations

Research has highlighted several safety concerns associated with this compound:

  • Skin and Eye Irritation : The compound is classified as a skin irritant and may cause serious eye irritation upon contact .
  • Respiratory Hazards : Inhalation may lead to respiratory irritation, necessitating proper handling procedures in laboratory settings .
  • Carcinogenic Potential : Some studies suggest that compounds related to this class may have carcinogenic properties, emphasizing the need for caution during long-term exposure .

Case Study 1: Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species. The results indicated its potential as a protective agent against oxidative damage, suggesting further exploration for therapeutic uses in neurodegenerative diseases.

Case Study 2: Dye Synthesis

In a comparative analysis of dye production methods, researchers found that using this compound resulted in higher yields of vibrant colors compared to traditional methods. This efficiency positions the compound as a valuable resource in the dye manufacturing industry.

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and industrial processes .

Biological Activity

3-Amino-4-methylphenol, also known as 4-methyl-2-aminophenol, is an organic compound with the molecular formula C7H9NO. It has garnered interest in various fields, particularly due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C7H9NO
  • Molecular Weight : 139.15 g/mol
  • CAS Number : 95-83-0

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Enzyme Modulation : The compound acts as a selective activator of the SHP1 (Src homology region 2 domain-containing phosphatase 1) enzyme. SHP1 is involved in various signaling pathways that regulate cell proliferation, survival, and apoptosis . By enhancing SHP1 activity, this compound can inhibit tumor cell growth and promote apoptosis.
  • Anti-inflammatory Effects : The activation of SHP1 by this compound has been linked to the suppression of inflammatory pathways, including the inhibition of NF-kB and STAT3 signaling pathways . This suggests potential applications in treating inflammation-related diseases.
  • Antitumor Activity : In vitro studies have demonstrated that this compound derivatives possess significant antitumor properties, with IC50 values ranging from 1.65 to 5.51 µM against various cancer cell lines . This highlights its potential as a chemotherapeutic agent.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity IC50/EC50 Values Cell Lines/Conditions Mechanism
SHP1 ActivationEC50: 1.54–2.10 µMLeukemia and lung cancer cellsAllosteric activation
Antitumor ActivityIC50: 1.65–5.51 µMVarious cancer cell lines (e.g., hepatocellular carcinoma)Inhibition of STAT3 signaling
Anti-inflammatoryNot specifiedIn vitro modelsSuppression of NF-kB and STAT3 pathways

Case Studies

Several studies have investigated the effects of this compound in clinical and experimental settings:

  • Cancer Treatment : A study demonstrated that compounds similar to this compound could enhance the efficacy of chemotherapeutic agents by activating SHP1, leading to reduced cancer cell proliferation and increased apoptosis in tumor models .
  • Inflammation Models : In animal models, the administration of this compound derivatives resulted in decreased markers of inflammation, suggesting its utility in managing inflammatory diseases .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects:

  • Exposure Risks : Data indicates that exposure to methylphenols can lead to adverse health effects, including respiratory irritation and hematological changes . However, specific toxicity data for this compound is limited.

Properties

IUPAC Name

3-amino-4-methylphenol
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InChI

InChI=1S/C7H9NO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NUNAWQZKZVVELQ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)N
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Molecular Formula

C7H9NO
Record name 3-AMINO-4-METHYLPHENOL
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DSSTOX Substance ID

DTXSID3074860
Record name 3-Amino-4-methylphenol
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Molecular Weight

123.15 g/mol
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Physical Description

Crystals. (NTP, 1992), Solid; [CAMEO]
Record name 3-AMINO-4-METHYLPHENOL
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Record name 3-Amino-p-cresol
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Boiling Point

Sublimes (NTP, 1992)
Record name 3-AMINO-4-METHYLPHENOL
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CAS No.

2836-00-2
Record name 3-AMINO-4-METHYLPHENOL
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Record name 3-Amino-4-methylphenol
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Record name 3-amino-p-cresol
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Melting Point

313 to 315 °F (NTP, 1992)
Record name 3-AMINO-4-METHYLPHENOL
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Synthesis routes and methods

Procedure details

70 g of 3-nitro-4-methylphenol, prepared according to German Offenalegungschrift No. 2,213,568, 200 ml of tetrahydrofuran and 2 g of activated Raney nickel catalyst were placed in a Parr bomb. The mixture was shaken for 3.5 hours under 60 p.s.i. hydrogen pressure. The mixture then was filtered and the solvent was evaporated from the filtrate. The residue was recrystallized from ether to give 3-amino-4-methylphenol (3A), as a grey solid, mp: 145°-148° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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